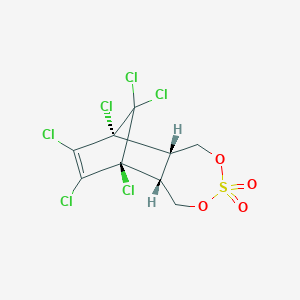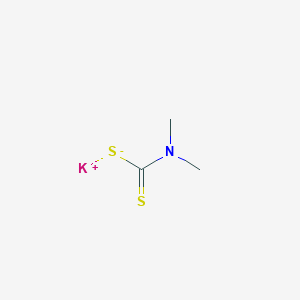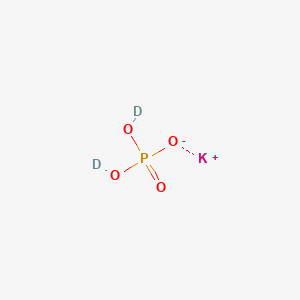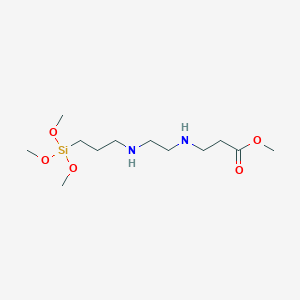
(2R,3R)-2,3,4-trihydroxybutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-2,3,4-trihydroxybutanoic acid, commonly known as erythritol, is a sugar alcohol that is widely used as a natural sweetener in the food industry. It is a low-calorie sweetener with a sweetness level similar to that of table sugar. Erythritol is also used in various pharmaceutical and cosmetic products due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Role in Inhibition of Renin and Peptide Synthesis
(2R,3R)-2,3,4-Trihydroxybutanoic acid plays a crucial role in the synthesis of renin inhibitory peptides. These peptides, containing this acid as a dipeptide isostere, act as potent inhibitors of human plasma renin, a key enzyme in the renin-angiotensin system affecting blood pressure and fluid balance (Thaisrivongs et al., 1987).
Enoyl-CoA Hydratase Reaction Study
The stereospecificity of this compound was examined in the context of enoyl-CoA hydratase reactions. These reactions are significant in fatty acid metabolism and involve detailed stereochemical considerations, as evidenced by research on the specific hydration of 3-hydroxybutyric acid derivatives (Willadsen & Eggerer, 1975).
Isolation from Water-Stressed Chickpea
This compound was identified in the leaves of water-stressed chickpea plants, indicating its potential role in plant stress responses. The study implies its possible significance in broader botanical and agricultural research, especially under stress conditions like drought (Ford, 1981).
Enzymatic Substrate Specificity
In studies involving αβ-dihydroxyacid dehydratase from Salmonella typhimurium, various analogues of this compound were synthesized and tested. This research has implications for understanding the enzymatic pathways in bacteria, especially in the context of isoleucine-valine biosynthesis (Armstrong et al., 1985).
Implications in Carboxypeptidase A Inhibition
The compound has been evaluated as a potential inhibitor for carboxypeptidase A (CPA), a significant enzyme in protein metabolism. The study of its isomers in inhibitory activities contributes to understanding enzyme inhibition and can be useful in drug discovery (Park & Kim, 2001).
Eigenschaften
CAS-Nummer |
13752-84-6 |
|---|---|
Molekularformel |
C4H8O5 |
Molekulargewicht |
136.1 g/mol |
IUPAC-Name |
(2R,3R)-2,3,4-trihydroxybutanoic acid |
InChI |
InChI=1S/C4H8O5/c5-1-2(6)3(7)4(8)9/h2-3,5-7H,1H2,(H,8,9)/t2-,3-/m1/s1 |
InChI-Schlüssel |
JPIJQSOTBSSVTP-PWNYCUMCSA-N |
Isomerische SMILES |
C([C@H]([C@H](C(=O)O)O)O)O |
SMILES |
C(C(C(C(=O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(=O)O)O)O)O |
melting_point |
100-102°C |
Andere CAS-Nummern |
13752-84-6 |
Physikalische Beschreibung |
Solid |
Synonyme |
erythronic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





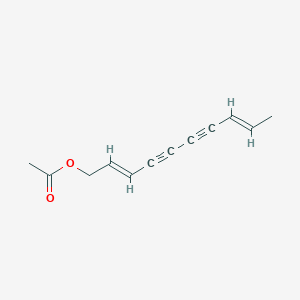
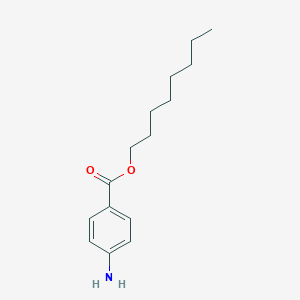
![Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]bis-](/img/structure/B86157.png)
